Calusterone

Vue d'ensemble

Description

Méthodes De Préparation

La calustérone est synthétisée par une série de réactions chimiques à partir de la testostérone. La voie de synthèse implique la méthylation de la testostérone aux positions 7β et 17α. Les conditions réactionnelles comprennent généralement l'utilisation de bases fortes et d'agents méthylants. Les méthodes de production industrielle de la calustérone ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle .

Analyse Des Réactions Chimiques

La calustérone subit diverses réactions chimiques, notamment :

Oxydation : La calustérone peut être oxydée pour former des cétones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la calustérone en ses alcools correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes méthyles ou d'autres sites réactifs de la molécule.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Chimie : La calustérone est utilisée comme composé de référence dans l'étude des stéroïdes anabolisants-androgènes.

Biologie : La recherche sur la calustérone comprend ses effets sur le métabolisme hormonal et son potentiel en tant qu'agent antitumoral.

Médecine : La calustérone a été étudiée pour son utilisation dans le traitement du cancer du sein métastatique. .

Mécanisme d'action

Les effets de la calustérone chez l'homme se produisent par deux mécanismes principaux :

Activation du récepteur des androgènes : La calustérone se lie au récepteur des androgènes, ce qui entraîne des changements dans l'expression génique et la synthèse protéique qui favorisent les effets anabolisants.

Conversion en estradiol : La calustérone peut être convertie en estradiol, qui active ensuite les récepteurs des œstrogènes.

Applications De Recherche Scientifique

Calusterone, also known as 17α-methyl-5α-androstan-3-one-17β-ol, is a synthetic anabolic steroid derived from testosterone. It is primarily known for its applications in medical and athletic fields due to its anabolic properties. Below, we will explore the scientific research applications of this compound, including its pharmacological effects, therapeutic uses, and potential side effects.

Pharmacological Profile

This compound exhibits strong anabolic activity while possessing moderate androgenic effects. This unique profile makes it particularly interesting for various applications:

- Muscle Growth : this compound promotes muscle hypertrophy and strength gains, making it a subject of interest in bodybuilding and sports medicine.

- Bone Density : Research indicates that anabolic steroids can enhance bone mineral density, which is crucial for preventing osteoporosis.

- Fat Loss : Some studies suggest that this compound may facilitate fat loss by increasing metabolic rate and promoting lean body mass.

Treatment of Muscle Wasting Disorders

This compound has been investigated for its potential to treat muscle wasting conditions such as cachexia in cancer patients and sarcopenia in the elderly. Anabolic steroids like this compound can help reverse muscle loss and improve quality of life.

Osteoporosis Management

Due to its effects on bone density, this compound may be beneficial in treating osteoporosis, especially in postmenopausal women. Studies have shown that anabolic agents can significantly increase bone mass and reduce fracture risk.

Hormonal Replacement Therapy

In cases of testosterone deficiency or hypogonadism, this compound might serve as an alternative to traditional testosterone replacement therapy. Its anabolic properties could provide additional benefits beyond mere hormonal restoration.

Case Study 1: Muscle Wasting in Cancer Patients

A clinical trial involving patients with advanced cancer demonstrated that administration of this compound resulted in significant improvements in lean body mass and overall physical function compared to placebo controls. Patients receiving this compound reported enhanced appetite and reduced fatigue.

Case Study 2: Osteoporosis in Postmenopausal Women

In a study with postmenopausal women diagnosed with osteoporosis, participants treated with this compound showed a marked increase in bone mineral density over a 12-month period. The findings suggested that this compound could be an effective adjunct therapy for osteoporosis management.

Anabolic Effects

Research consistently highlights the anabolic effects of this compound on skeletal muscle. One study indicated that doses of this compound led to increased protein synthesis rates in muscle cells, contributing to greater muscle mass accumulation.

Side Effects

Despite its benefits, the use of this compound is not without risks. Potential side effects include:

- Liver toxicity

- Hormonal imbalances leading to gynecomastia

- Cardiovascular issues such as hypertension

Data Summary

| Application Area | Findings | References |

|---|---|---|

| Muscle Wasting Disorders | Increased lean body mass and physical function | |

| Osteoporosis Management | Significant improvement in bone mineral density | |

| Hormonal Replacement Therapy | Potential alternative for testosterone deficiency |

Mécanisme D'action

The effects of calusterone in humans occur through two main mechanisms:

Comparaison Avec Des Composés Similaires

La calustérone est similaire à d'autres stéroïdes anabolisants-androgènes, tels que :

Bolasterone : L'isomère 7α de la calustérone, qui possède des propriétés anabolisantes et androgènes similaires.

Méthandrosténolone : Un autre stéroïde anabolisant aux effets similaires mais avec des modifications structurales différentes.

Oxandrolone : Un stéroïde anabolisant synthétique avec un mécanisme d'action et des applications cliniques différents.

La spécificité de la calustérone réside dans ses modifications structurales spécifiques aux positions 7β et 17α, qui contribuent à ses propriétés pharmacologiques distinctes et à ses effets antitumoraux potentiels .

Activité Biologique

Calusterone, also known as 7β, 17α-dimethyltestosterone, is a synthetic androgenic steroid recognized for its significant biological activity, particularly in the context of cancer treatment and hormone modulation. This article delves into its biological effects, mechanisms of action, and clinical applications, supported by relevant research findings and case studies.

This compound is classified as a 17-alkylated steroid with the chemical formula . Its structural modifications enable oral bioavailability and potent androgenic activity. The compound primarily exerts its effects through two mechanisms:

- Androgen Receptor Activation : this compound binds to androgen receptors in target tissues, influencing gene expression related to muscle growth and metabolism.

- Estradiol Modulation : It reduces the binding capacity of estradiol-17β to uterine receptors, potentially affecting estrogen metabolism and signaling pathways .

Biological Activity and Clinical Applications

This compound has been studied for various biological activities:

- Antitumor Effects : It has been utilized in the treatment of metastatic breast cancer, enhancing the efficacy of cytotoxic chemotherapy. Research indicates that this compound can alter testosterone metabolism in women with advanced breast cancer, resulting in significant changes in urinary androgen metabolites .

- Anabolic Properties : As an anabolic steroid, it theoretically aids in tissue restoration and muscle buildup, making it a subject of interest in both therapeutic and performance-enhancing contexts .

Case Studies

A study conducted on patients with advanced breast cancer revealed notable metabolic changes upon this compound administration:

- Metabolite Analysis : The study assessed the excretion of endogenous urinary androgen metabolites after administering this compound. Results showed a decrease in total glucuronide metabolites and an increase in the androsterone/etiocholanolone ratio by factors ranging from 2 to 4 .

- Adverse Effects : Some patients reported side effects associated with androgenic anabolic steroids (AAS), including fatigue, aggression, and hormonal imbalances. These findings highlight the need for careful monitoring during treatment .

Comparative Analysis

To better understand this compound's position among other androgenic steroids, a comparative table is provided below:

| Compound | Chemical Structure | Primary Use | Route of Administration | Notable Effects |

|---|---|---|---|---|

| This compound | C21H32O2 | Breast cancer treatment | Oral | Alters testosterone metabolism; reduces estradiol binding |

| Testosterone | C19H28O2 | Hormone replacement therapy | Injectable/Oral | Increases muscle mass; enhances libido |

| Nandrolone | C18H26O2 | Anemia; muscle wasting | Injectable | Promotes erythropoiesis; increases nitrogen retention |

Propriétés

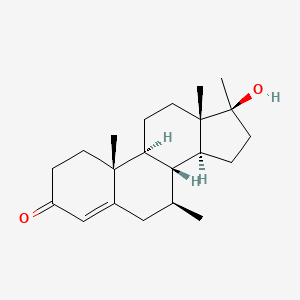

IUPAC Name |

(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFYLRMMHVYGJH-PVPPCFLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022723 | |

| Record name | Calusterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calusterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN WATER, FREELY SOL IN ALCOHOL | |

| Record name | CALUSTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of calusterone in humans most likely occur by way of two main mechanisms: by activation of the androgen receptor, and by conversion to estradiol and activation of certain estrogen receptors. Using testosterone as the prime example, free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |

| Record name | Calusterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |

CAS No. |

17021-26-0 | |

| Record name | Calusterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17021-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calusterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017021260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calusterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALUSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Calusterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALUSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0678G6Q58A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALUSTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calusterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-129 °C, 128 °C | |

| Record name | Calusterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALUSTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calusterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.